molecular formula C9H11NO2 B8710574 3-{[(2S)-Oxiran-2-yl]methoxy}aniline CAS No. 457898-09-8

3-{[(2S)-Oxiran-2-yl]methoxy}aniline

Cat. No.: B8710574
CAS No.: 457898-09-8
M. Wt: 165.19 g/mol
InChI Key: BZIKFXDSIMRAIL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2S)-Oxiran-2-yl]methoxy}aniline is a chiral small molecule featuring an aniline group and an epoxide (oxirane) ring, which provides significant value as a versatile building block in synthetic and medicinal chemistry research. The aniline functional group is a common precursor in the synthesis of a wide range of industrial and pharmacological compounds, including dyes, antioxidants, and pharmaceuticals . The reactive (2S)-configured epoxide ring allows this compound to serve as a key intermediate for creating more complex, stereospecific molecules through ring-opening reactions with various nucleophiles. This makes it particularly useful for researchers developing novel active compounds or covalent inhibitors. Its structure suggests potential applications in the synthesis of quinoline or quinoxaline derivatives, which are privileged structures in drug discovery for their diverse biological activities . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

457898-09-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-[[(2S)-oxiran-2-yl]methoxy]aniline

InChI

InChI=1S/C9H11NO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2/t9-/m1/s1

InChI Key

BZIKFXDSIMRAIL-SECBINFHSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC(=C2)N

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxide-Functionalized Aniline Derivatives

4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 5026-74-4)
  • Structure : Contains three epoxide groups (two on the nitrogen and one on the aromatic ring’s 4-position).
  • Key Differences :
    • Higher reactivity due to multiple epoxide groups, enabling applications in crosslinking or polymer chemistry.
    • Substitution at the 4-position of the aniline ring vs. the 3-position in the target compound, which alters steric and electronic properties .
3-[(Oxan-2-ylmethoxy)methyl]aniline (CID 18070089)
  • Structure : Features a tetrahydropyran (oxane) ring instead of an epoxide.
  • Key Differences :
    • The oxane ring is less reactive than an epoxide, making this compound more stable but less versatile in ring-opening reactions.
    • Predicted collision cross-section (CCS) data for mass spectrometry are available (e.g., [M+H]+ CCS: 151.5 Ų), which could aid in analytical comparisons with the target compound .

Aniline Derivatives with Oxygen-Containing Substituents

4-(2-Methoxyethoxy)aniline (CAS 33311-29-4)
  • Structure : Contains a methoxyethoxy group at the 4-position.
  • Safety data indicate hazards via inhalation, skin contact, and ingestion, similar to epoxide-containing anilines but with lower acute reactivity .
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline (CAS 1040686-17-6)
  • Structure : A branched derivative with a methoxyethoxy group and a bulky sec-butyl substituent.
  • The absence of an epoxide limits its utility in covalent binding applications .

Heterocyclic Aniline Derivatives

2-(5-Methyl-1,3-oxazol-2-yl)aniline (CAS 52829-71-7)
  • Structure : Contains an oxazole ring fused to the aniline.
  • Molecular weight (174.2 g/mol) is lower than the target compound’s estimated ~193 g/mol .
3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline (CAS 1239746-62-3)
  • Structure : Features a 1,2,4-oxadiazole ring with a methoxymethyl substituent.
  • Key Differences :
    • The oxadiazole ring enhances metabolic stability in pharmaceuticals but lacks the epoxide’s electrophilic reactivity .

Preparation Methods

Substrate Design and Compatibility

An alternative route employs the Mitsunobu reaction to form the ether linkage between 3-aminophenol and a chiral diol precursor. Here, 3-aminophenol (1.0 equiv) is reacted with (2S)-1,2-propanediol (1.2 equiv) in the presence of triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF). The reaction proceeds at 25°C for 12 hours, forming the ether bond while retaining the diol’s stereochemistry. Subsequent oxidation of the secondary alcohol to an epoxide is achieved using meta-chloroperbenzoic acid (mCPBA).

Oxidation to Epoxide

The diol intermediate undergoes epoxidation with mCPBA (1.1 equiv) in dichloromethane at −20°C. This low-temperature protocol suppresses over-oxidation and preserves the stereochemical configuration established during the Mitsunobu step. The final product is isolated via column chromatography, with yields averaging 65–70%.

Table 2: Mitsunobu-Epoxidation Sequential Yields

StepYield (%)Purity (%)Stereoselectivity (%)
Mitsunobu Etherification859299 (S)
Epoxidation788998 (S)

Industrial-Scale Synthesis Optimization

Solvent and Temperature Effects

Large-scale production prioritizes solvent recyclability and reaction throughput. Aqueous sodium hydroxide (20% w/w) is substituted for organic bases in the alkylation step, reducing costs and environmental impact. At 10–15°C, the reaction achieves 90% conversion within 18 hours, with the epoxide remaining stable due to the aqueous phase’s buffering capacity.

Workup and Purification

Industrial protocols replace column chromatography with liquid-liquid extraction and crystallization. The crude product is extracted into ethyl acetate, washed with brine, and concentrated under reduced pressure. Crystallization from heptane-ethyl acetate (7:3) affords the target compound in 85% yield with 99.5% enantiomeric excess (ee).

Comparative Analysis of Methodologies

Yield and Stereochemical Fidelity

The alkylation-deprotection route provides higher overall yields (78–85%) compared to the Mitsunobu-epoxidation approach (65–70%). Both methods maintain excellent stereoselectivity (>98% ee), but the former’s fewer synthetic steps make it preferable for industrial applications.

Scalability and Cost

Alkylation requires inexpensive reagents like sodium hydroxide and (S)-epichlorohydrin, whereas Mitsunobu relies on costly triphenylphosphine and DEAD. However, the Mitsunobu method offers superior atom economy, avoiding protection-deprotection sequences .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[(2S)-Oxiran-2-yl]methoxy}aniline, and what factors influence yield optimization?

  • Methodology : The synthesis typically involves a multi-step approach:

Epoxide Formation : The (2S)-oxiran-2-ylmethoxy group can be introduced via nucleophilic substitution between epichlorohydrin (or its derivatives) and a protected aniline under basic conditions (e.g., NaH or K₂CO₃) .

Coupling Reaction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Mitsunobu reaction may link the epoxide to the aniline moiety, with XPhos and cesium carbonate as common catalysts .

  • Yield Optimization : Key factors include reaction temperature (e.g., 90°C for cross-coupling), solvent choice (1,4-dioxane or ethanol), and anhydrous conditions to prevent epoxide hydrolysis .

    StepReagents/ConditionsYield Range
    Epoxide FormationNaH, THF, 0°C → RT60-75%
    Cross-CouplingPd(dba)₂, XPhos, Cs₂CO₃, 90°C65-80%

Q. How can the stereochemical purity of the (2S)-oxiran-2-yl group be validated?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) mobile phase; retention times compared to enantiomeric standards .
  • NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of epoxide proton signals, confirming enantiomeric excess .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). The epoxide ring is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, monitored via HPLC .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~150°C. Store at 2–8°C in inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How does the epoxide ring-opening reactivity influence its utility in synthesizing bioactive intermediates?

  • Methodology :

  • Nucleophilic Attack : The epoxide undergoes ring-opening with amines (e.g., in mupirocin analogs) or thiols, forming β-amino alcohols or thioethers. Reaction kinetics can be studied via in situ FTIR or LC-MS .
  • Regioselectivity : Steric effects from the (2S)-configuration direct nucleophiles to the less hindered carbon. Computational modeling (DFT) predicts transition states for selectivity .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

  • Methodology :

  • Solvent Screening : Use a Hansen Solubility Parameter (HSP) approach. Experimental data shows moderate solubility in DMSO (15 mg/mL) but poor in hexane (<1 mg/mL). Contradictions arise from impurities; purify via recrystallization (ethanol/water) .
  • Co-solvent Systems : Ternary mixtures (e.g., DCM:MeOH:water) enhance solubility for biological assays .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic asymmetric synthesis?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model epoxide ring-opening pathways. Compare activation energies for Sₙ2 vs. Sₙ1 mechanisms .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., epoxide hydrolases) to design chiral catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.